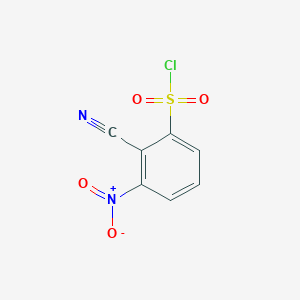

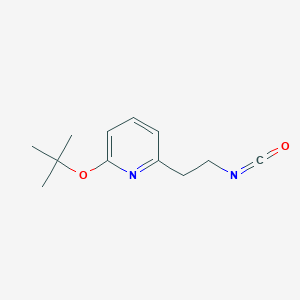

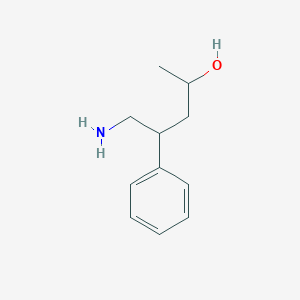

![molecular formula C8H14ClNO2 B1378205 エキソ-8-アザビシクロ[3.2.1]オクタン-3-カルボン酸塩酸塩 CAS No. 68322-48-5](/img/structure/B1378205.png)

エキソ-8-アザビシクロ[3.2.1]オクタン-3-カルボン酸塩酸塩

説明

“exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1523530-50-8 . It has a molecular weight of 191.66 and its IUPAC name is (1R,3s,5S)-8-azabicyclo [3.2.1]octane-3-carboxylic acid hydrochloride . It appears as a white to yellow solid .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The InChI code for the compound is 1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+; .Chemical Reactions Analysis

The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The stereochemical control in its synthesis is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 191.66 and its IUPAC name is (1R,3s,5S)-8-azabicyclo [3.2.1]octane-3-carboxylic acid hydrochloride . The InChI code for the compound is 1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+; .科学的研究の応用

有機合成

エキソ-8-アザビシクロ[3.2.1]オクタン-3-カルボン酸塩酸塩は、有機合成における重要な原料および中間体として役立ちます。 そのユニークな構造と反応性により、農薬、医薬品、染料の合成に特に有用です .

創薬

この化合物の構造は、広範囲にわたる生物活性を示すトロパンアルカロイドファミリーの中心にあります。 そのユニークな骨格は、いくつかの全合成において重要な合成中間体であり、その挑戦的な構造は、立体選択的調製方法の研究を促進してきました .

医薬品への応用

医薬品研究において、8-アザビシクロ[3.2.1]オクタン骨格は、有意な生物活性を有する化合物の創出において不可欠です。 1,3-双極子環状付加など、不斉合成に使用され、高いジアステレオ選択性を持つ光学活性誘導体を生成してきました .

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with eyes, rinse cautiously with water for several minutes . If skin irritation or eye irritation persists, get medical advice/attention . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

将来の方向性

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing more efficient and stereoselective methods for the synthesis of this compound and its derivatives .

特性

IUPAC Name |

(1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAUMPVIUINZHM-FXFNDYDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)

![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)

![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)